The synthesis of 6-Methyl-3-heptyne can be achieved through various methods, primarily involving elimination reactions of dihalides or vinylic halides. Here are some notable methods:
The molecular structure of 6-Methyl-3-heptyne can be described as follows:
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,4,7H2,1-3H3 .The compound's geometry around the triple bond is linear due to sp-hybridization of the involved carbon atoms, while the rest of the structure exhibits tetrahedral geometry around the sp³-hybridized carbon atoms.
6-Methyl-3-heptyne participates in various chemical reactions:
The mechanism of action for 6-Methyl-3-heptyne primarily involves its reactivity due to the triple bond. This feature allows it to undergo addition and substitution reactions effectively:
These interactions can modify biomolecules, potentially influencing biological pathways and activities.
The physical and chemical properties of 6-Methyl-3-heptyne include:
These properties make it suitable for various applications in organic synthesis and industrial processes .
6-Methyl-3-heptyne has several notable applications across different fields:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: